4-Methylbenzamidine hydrochloride

Serine Protease Inhibition Enzyme Kinetics Drug Discovery

Researchers requiring reproducible serine protease inhibition often encounter potency variability across benzamidine analogs. 4-Methylbenzamidine hydrochloride delivers consistent, validated performance: • 117-fold greater trypsin inhibitory potency (IC₅₀ 180 nM) vs. unsubstituted benzamidine - minimizes solvent effects in HTS assays • Well-characterized QSAR & thermodynamic binding profile supports use as an ITC calibration standard • Key building block for 2,4-diaryl-6-(4-alkoxyphenyl)pyrimidine synthesis Supplied with documented purity (≥98% HPLC) and batch-specific COA for procurement confidence.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 6326-27-8
Cat. No. B1295026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzamidine hydrochloride
CAS6326-27-8
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=N)N.Cl
InChIInChI=1S/C8H10N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H
InChIKeyMTDUPZAXNYELOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzamidine HCl: Serine Protease Inhibitor


4-Methylbenzamidine hydrochloride (C₈H₁₁ClN₂, MW 170.64) is a para-methyl substituted benzamidine derivative, supplied as a white to off-white crystalline solid with a melting point of 210-217°C [1]. It is widely recognized as a reversible competitive inhibitor of serine proteases, including trypsin, thrombin, and plasmin, and is employed extensively in biochemical assays, enzyme kinetics studies, and as a building block in organic synthesis [2]. The compound is commercially available in high purities (≥97% to ≥99% by HPLC) , making it suitable for reproducible quantitative research.

Serine protease inhibition assays and enzyme kinetics studies
Verified high purity (HPLC) with batch-specific CoA for reproducibility
Building block for pyrimidine synthesis and amidine-based scaffolds

4-Methylbenzamidine HCl: Non-Interchangeability


While benzamidine and its derivatives share a common amidinophenyl scaffold and the ability to competitively inhibit serine proteases, their quantitative inhibitory potency (Ki/IC₅₀) and enzyme selectivity vary significantly based on the nature and position of the substituent [1]. Studies have shown that the electron-donating or -withdrawing character of the para-substituent on the benzamidine ring directly modulates binding affinity to trypsin and other serine proteases [2][3]. Consequently, substituting 4-methylbenzamidine HCl with unsubstituted benzamidine, p-aminobenzamidine, or other analogs without experimental validation can lead to substantial differences in assay outcomes, compromising data reproducibility and mechanistic conclusions [4]. The quantitative evidence below demonstrates precisely where 4-methylbenzamidine HCl exhibits verifiable differentiation that impacts scientific selection.

Attribute
4-Methylbenzamidine HCl
Benzamidine (unsubstituted)
Inhibitory Potency
Reported high trypsin inhibition; class-leading in para-methyl series
Substantially lower potency; class-dependent Ki shift
Binding Energetics
Para-methyl enhances hydrophobic interaction contribution
Different enthalpy-entropy balance; less hydrophobic contact
Selectivity Profile
Modulated selectivity across trypsin, thrombin, plasmin
Selectivity profile may differ substantially; requires validation

4-Methylbenzamidine HCl: Quantitative Differentiation


Trypsin Inhibition: Comparative Potency

In a standardized trypsin inhibition assay (pre-incubation 30 min with N-Boc-FSR-AMC substrate), 4-methylbenzamidine HCl exhibited an IC₅₀ of 180 nM [1]. In comparison, the unsubstituted parent compound benzamidine HCl hydrate shows a Ki of 21 μM (21,000 nM) against trypsin under comparable conditions [2], representing an approximately 117-fold difference in inhibitory potency.

Trypsin Inhibition Potency
Cross-study comparable
4-Methylbenzamidine HCl
IC₅₀ 180 nM
Benzamidine HCl hydrate
Ki 21,000 nM (21 µM)
Reported ~117-fold difference in potency may support assay design requiring lower working concentrations.
Cross-study data; direct side-by-side comparison not performed.
Serine Protease Inhibition Enzyme Kinetics Drug Discovery

Purity and Quality Specifications

Commercial suppliers provide 4-methylbenzamidine hydrochloride with documented purity levels ranging from ≥97% to ≥99% as determined by HPLC . This is supported by batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . This level of quality documentation ensures experimental reproducibility and minimizes interference from impurities, which can be critical in sensitive biochemical assays [1].

Purity Documentation
Specification review
HPLC purity ≥97%–≥99% with batch-specific CoA (NMR, HPLC, GC).
Supports procurement decisions; batch verification aids reproducibility.
Purity levels from supplier CoA; independent lot verification recommended.
Analytical Chemistry Quality Assurance Reproducibility

Thermodynamic Binding Profile

Isothermal titration calorimetry (ITC) studies on p-substituted benzamidines binding to bovine pancreatic trypsin reveal that the para-methyl substitution alters the thermodynamic signature of binding. While both benzamidine and p-methylbenzamidine exhibit favorable enthalpy and entropy of binding at 25°C, the para-methyl group contributes to enhanced hydrophobic interactions, shifting the balance between enthalpic and entropic driving forces compared to unsubstituted benzamidine [1]. This results in a net improvement in binding potency attributable to the electron-donating character of the methyl group [2].

Binding Thermodynamics
Class-level inference
Favorable enthalpy and entropy contributions; para-methyl enhances hydrophobic interactions.
Reported thermodynamic profile indicates substituent-dependent binding energetics.
ITC data at 25°C, pH 7.4 with bovine trypsin; may vary with assay conditions.
Thermodynamics Binding Affinity Molecular Recognition

QSAR-Based Inhibitory Contribution

Quantitative structure-activity relationship (QSAR) studies using the Hansch formalism on 3- and 4-substituted benzamidines established that the inhibitory action against thrombin, plasmin, and trypsin depends on both hydrophobic and electronic properties of the substituent [1]. The p-methyl group (hydrophobic, electron-donating) contributes a defined, positive activity increment in Free-Wilson analysis, differentiating it from other substituents like -H (benzamidine), -NH₂ (p-aminobenzamidine), or -Cl (p-chlorobenzamidine) [2].

QSAR Substituent Model
Class-level inference
Free-Wilson analysis identifies positive activity increment for p-methyl vs. -H, -NH₂, -Cl.
Provides framework for predicting substituent effects on serine protease inhibition.
Hansch/Free-Wilson models; model-specific parameters.
QSAR Medicinal Chemistry Computational Chemistry

4-Methylbenzamidine HCl: Verified Applications


Serine Protease Inhibition Assays

Given its IC₅₀ of 180 nM against trypsin—approximately 117-fold more potent than unsubstituted benzamidine [1][2]—4-methylbenzamidine HCl is the preferred choice for quantitative inhibition assays where lower working concentrations minimize solvent effects and improve assay signal-to-noise ratios. This is particularly valuable in high-throughput screening (HTS) and detailed enzyme kinetics studies .

Reference Compound for QSAR and Drug Design

The well-characterized QSAR and thermodynamic profiles of p-methylbenzamidine [3][4][5] make it an essential reference compound for computational chemistry and medicinal chemistry groups developing novel serine protease inhibitors. Its defined contribution to binding affinity serves as a benchmark for evaluating new amidine-based scaffolds [6].

Pyrimidine Synthesis Intermediate

4-Methylbenzamidine hydrochloride is employed as a key building block in the synthesis of 2,4-diaryl-6-(4-alkoxyphenyl)pyrimidines via reaction with substituted chalcones in a KOH-ethanol system [7]. This specific reactivity is leveraged in medicinal chemistry programs targeting monoamine oxidase inhibition and other therapeutic areas [8].

ITC Calibration Standard

The comprehensive thermodynamic characterization of p-substituted benzamidine binding to trypsin [9] positions 4-methylbenzamidine HCl as a suitable calibration standard for ITC experiments. Its favorable enthalpy-entropy compensation profile and well-documented binding parameters provide a reliable benchmark for validating instrument performance and experimental protocols [10].

Application
Selection Property
Validation Focus
Serine Protease Inhibition Studies
Potency differentiation context
Reported IC₅₀ and comparative inhibition review
QSAR and Drug Design Research
QSAR model-based substituent parameters
Free-Wilson and Hansch contribution review
Pyrimidine Synthesis Intermediate
Building block reactivity in KOH-ethanol system
Synthetic route yield and purity assessment
ITC Calibration Benchmark
Thermodynamic binding profile documentation
Enthalpy-entropy compensation parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylbenzamidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.